

A Comprehensive Technical Guide to p-Tolyl Phenylacetate

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Compound of Interest

Compound Name: *p*-Tolyl phenylacetate

Cat. No.: B089785

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CAS Number: 101-94-0

This technical guide provides an in-depth overview of **p-Tolyl phenylacetate**, also known as p-cresyl phenylacetate. It is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis. This document covers the compound's chemical and physical properties, detailed safety information, experimental protocols for its synthesis and purification, and analytical methodologies.

Chemical and Physical Properties

p-Tolyl phenylacetate is an aromatic ester recognized for its pleasant floral scent, making it a valuable ingredient in the fragrance and flavor industries.^[1] It also serves as a versatile intermediate in organic synthesis.^[1]

Property	Value	Reference(s)
CAS Number	101-94-0	[1][2][3][4][5]
Molecular Formula	C ₁₅ H ₁₄ O ₂	[1][2]
Molecular Weight	226.27 g/mol	[2][6]
Appearance	Fine, white crystalline powder	[1]
Melting Point	73.5 - 77.5 °C	[1][3]
Boiling Point	309 - 311 °C	[1]
Synonyms	p-Cresyl phenylacetate, Phenylacetic acid p-tolyl ester	[1][3]
Odor	Faint but tenacious lily, hyacinth, narcissus odor with a honey note	[2]

Safety Data Sheet Summary

A comprehensive review of available safety data indicates that **p-Tolyl phenylacetate** is not classified as a hazardous substance or mixture according to Regulation (EC) No. 1272/2008.[7] However, standard laboratory safety precautions should always be observed.

Hazard Identification and Precautionary Measures

- GHS Classification: This chemical does not meet the criteria for GHS hazard classification in the majority of reports.[6]
- Handling: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke when using this product. Wash hands and any exposed skin thoroughly after handling.[8]
- Personal Protective Equipment (PPE): Wear protective gloves and eye/face protection.[8]
- Storage: Store in a well-ventilated place.[8]

Toxicological Data

Metric	Species	Route	Value	Reference(s)
LD50	Rat	Oral	1,630 mg/kg	[8]
LD50	Rabbit	Dermal	> 8,000 mg/kg	[8]

First Aid and Firefighting Measures

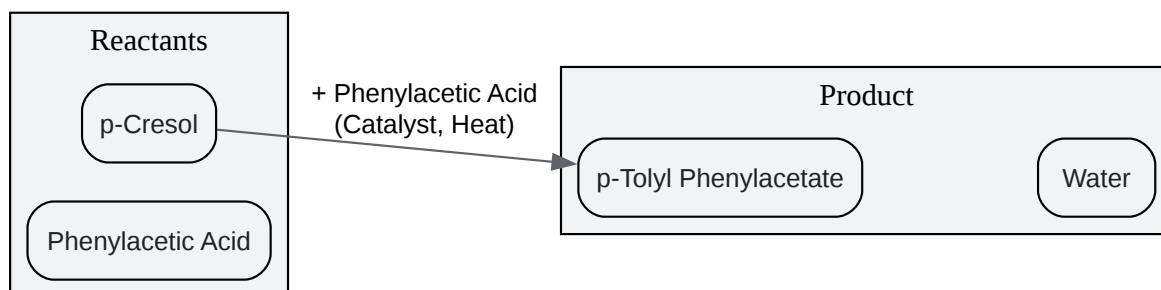
- In case of ingestion: Call a poison center or doctor if you feel unwell. Rinse mouth.[8]
- Fire-extinguishing media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[7]

Experimental Protocols

Synthesis of p-Tolyl Phenylacetate via Esterification

One common method for the synthesis of **p-Tolyl phenylacetate** is the esterification of p-cresol with phenylacetic acid.[2] The following protocol is adapted from a procedure using a solid acid catalyst.

Reaction Scheme:



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Caption: Synthesis of **p-Tolyl Phenylacetate**.

Materials:

- p-Cresol
- Phenylacetic acid
- Solid acid catalyst (e.g., Al^{3+} -montmorillonite nanoclay)
- Toluene (solvent)
- 5% Sodium hydroxide (NaOH) solution
- Saturated brine solution
- Anhydrous sodium sulfate (Na_2SO_4)

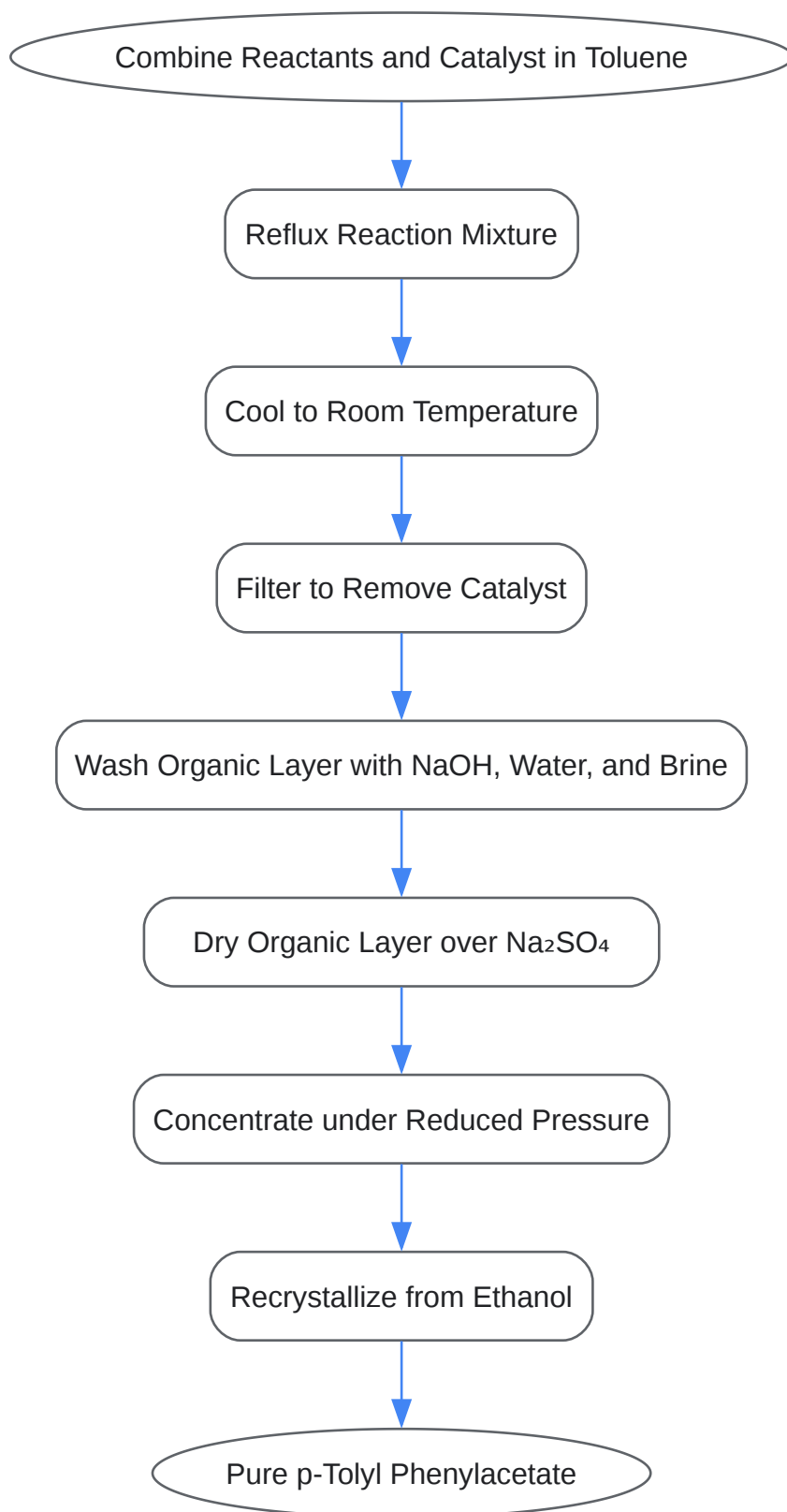
Procedure:

- In a round-bottom flask equipped with a reflux condenser, combine phenylacetic acid (25 mmol), p-cresol (50 mmol), and the Al^{3+} -montmorillonite nanoclay catalyst (0.5 g) in 30 mL of toluene.[2]
- Heat the mixture to reflux and maintain for the desired reaction time (e.g., 6 hours), with continuous stirring.[2]
- After cooling to room temperature, filter the reaction mixture to remove the catalyst. Wash the catalyst with a small amount of toluene.[2]
- Combine the filtrate and the washings and transfer to a separatory funnel.
- Wash the organic layer with a 5% NaOH solution to remove any unreacted phenylacetic acid.[2]
- Subsequently, wash the organic layer with water and then with a saturated brine solution.[2]
- Dry the organic layer over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure to yield the crude **p-Tolyl phenylacetate**.

Purification by Recrystallization

The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to obtain fine, white crystals.

Workflow for Synthesis and Purification:



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Caption: Experimental Workflow for Synthesis and Purification.

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a suitable technique for the analysis of **p-Tolyl phenylacetate** due to its volatility and thermal stability.

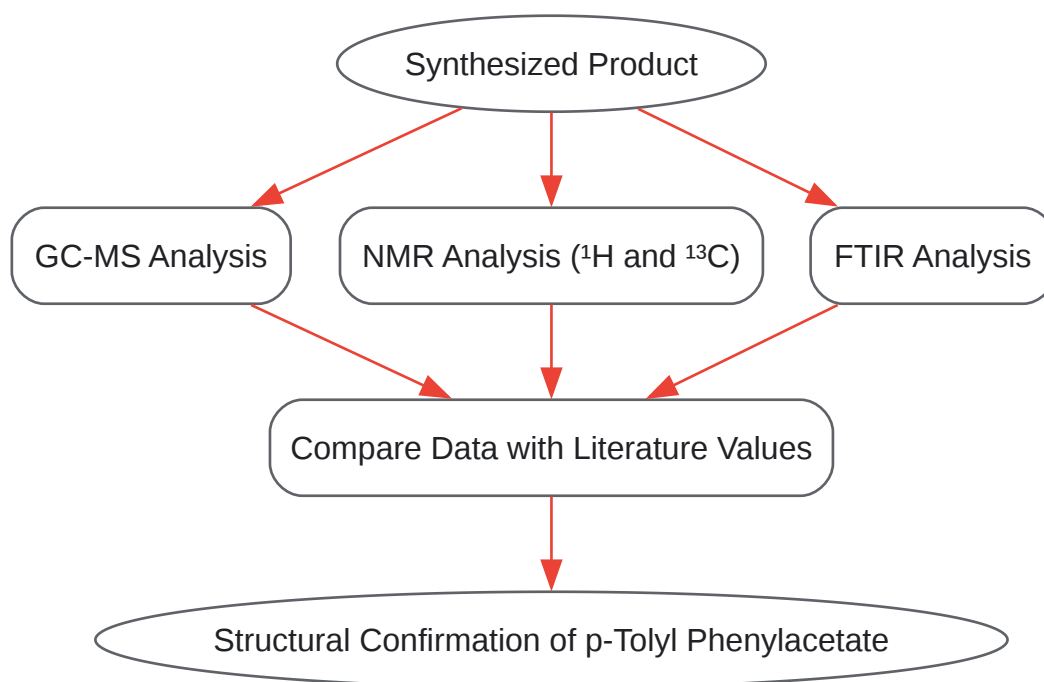
- **Column:** A non-polar or medium-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm I.D., 0.25 μ m film thickness), is recommended.
- **Oven Program:** A typical starting point would be an initial temperature of 150 °C for 1 minute, followed by a ramp to 300 °C at a rate of 15 °C/min, with a final hold for 5 minutes.
- **Mass Spectrometry:** Electron ionization (EI) at 70 eV.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

^1H and ^{13}C NMR spectroscopy are essential for structural confirmation.

- ^1H NMR (in CDCl_3): Chemical shifts (δ) are expected around 2.33 ppm (s, 3H, $-\text{CH}_3$), 3.85 ppm (s, 2H, $-\text{CH}_2-$), 6.92 ppm (d, 2H, aromatic), 7.15 ppm (d, 2H, aromatic), and 7.30-7.38 ppm (m, 5H, aromatic).
- ^{13}C NMR (in CDCl_3): Key chemical shifts (δ) are expected at approximately 20.7, 40.8, 121.1, 127.2, 128.7, 129.3, 129.8, 133.6, 135.3, 148.6, and 170.0 ppm.

Logical Relationship for Compound Identification:



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Caption: Workflow for Analytical Confirmation.

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